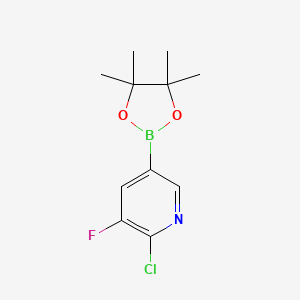

2-Chloro-3-fluoro-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridine

Vue d'ensemble

Description

“2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a chemical compound with the empirical formula C11H15BFNO2 . It is a solid substance and is often used in the preparation of pharmaceuticals and chemical intermediates .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, compounds with benzene rings are obtained by a three-step substitution reaction . The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .Molecular Structure Analysis

The molecular structures of similar compounds have been calculated using density functional theory (DFT), which were compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Applications De Recherche Scientifique

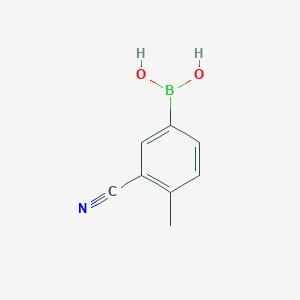

Réactions de couplage Suzuki-Miyaura

Ce composé est utilisé dans les réactions de couplage Suzuki-Miyaura . Le couplage Suzuki-Miyaura est un type de réaction de couplage croisé catalysée par le palladium, qui est utilisé pour former des liaisons carbone-carbone . Cette réaction est largement utilisée en raison de ses conditions de réaction douces et tolérantes aux groupes fonctionnels .

Protodéboronation

Le composé peut subir une protodéboronation, un processus qui implique l'élimination d'un groupe bore . Ce processus est particulièrement utile dans l'hydrométhylation anti-Markovnikov formelle des alcènes .

Synthèse de pyridines fluorées

Le composé peut être utilisé dans la synthèse de pyridines fluorées . Les pyridines fluorées présentent un intérêt particulier en tant qu'agents d'imagerie potentiels pour diverses applications biologiques .

Précurseur de molécules biologiquement actives

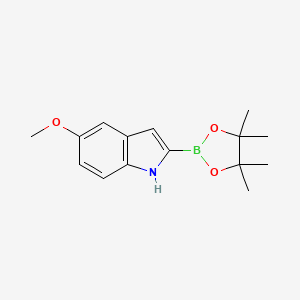

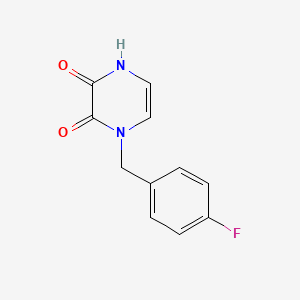

Le composé peut être utilisé comme précurseur de molécules biologiquement actives . Par exemple, il peut être utilisé dans la synthèse d'hétéroarylbenzylurées ayant une activité inhibitrice de la glycogène synthase kinase 3 et de carboxyindoles ayant une activité inhibitrice de la polymérase NS5B du VHC .

Capture neutronique borée

Le composé a des applications potentielles en capture neutronique borée . Il s'agit d'un type de traitement du cancer qui cible les cellules cancéreuses de manière plus spécifique que les traitements conventionnels .

6. Composé organique pour la recherche en sciences de la vie Le composé peut être utilisé comme composé organique pour la recherche en sciences de la vie . Il peut être utilisé comme réactif biochimique dans diverses expériences .

Mécanisme D'action

The mechanism of action of 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is not well understood. However, it is believed that the compound acts as a catalyst in organic reactions, which allows for the formation of new bonds between molecules. It is also believed that 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can act as an inhibitor of certain enzymes, which can affect biochemical and physiological processes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are not well understood. However, it has been found to have some effects on certain biochemical and physiological processes. For example, it has been found to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. It has also been found to inhibit the enzyme monoamine oxidase, which can lead to increased levels of serotonin in the brain. In addition, 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has been found to inhibit the enzyme xanthine oxidase, which can lead to decreased levels of uric acid in the blood.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in lab experiments has several advantages. It is a relatively inexpensive reagent that is easy to use and is widely available. It is also a highly selective reagent, which makes it useful for synthesizing a variety of compounds. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments.

However, there are some limitations to the use of 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in lab experiments. It can be toxic if not handled properly, and it can also be corrosive to some materials. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its effects on biochemical and physiological processes.

Orientations Futures

There are a number of potential future directions for 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine research. One potential direction is the development of new synthetic methods for the preparation of 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Additionally, further research could be conducted to better understand the mechanism of action of 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and its effects on biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the synthesis of pharmaceuticals and other compounds. Finally, further research could be conducted to explore the potential toxicity and safety of 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.

Propriétés

IUPAC Name |

2-chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BClFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(14)9(13)15-6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSFEDRDXGFGKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694495 | |

| Record name | 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1073312-28-3 | |

| Record name | 2-Chloro-3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethyl-3H-imidazo[4,5-b]pyridin-3-yl)propan-1-amine](/img/structure/B1463778.png)

![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1463783.png)

![5-Methylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1463786.png)